
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl)benzoic acid: Similar structure with a morpholine group instead of piperidine.
4-(6-Oxo-3-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)benzoic acid: Similar structure with a pyrrolidine group instead of piperidine.
Uniqueness
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
4-(6-oxo-3-piperidin-1-ylpyridazin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H17N3O3/c20-15-9-8-14(18-10-2-1-3-11-18)17-19(15)13-6-4-12(5-7-13)16(21)22/h4-9H,1-3,10-11H2,(H,21,22) |
Clave InChI |
SKOLXVZYRHSKCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NN(C(=O)C=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


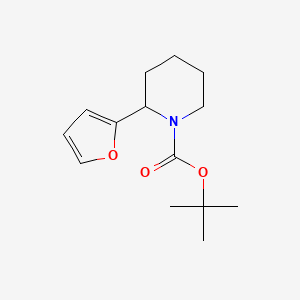

![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
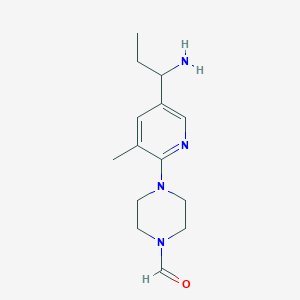
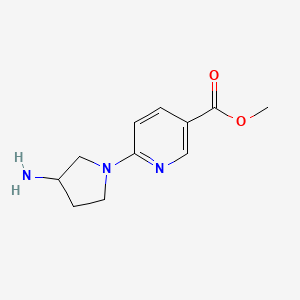

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)
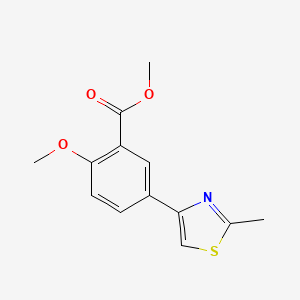
![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
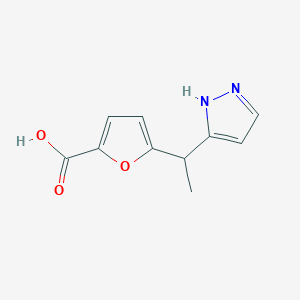

![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
